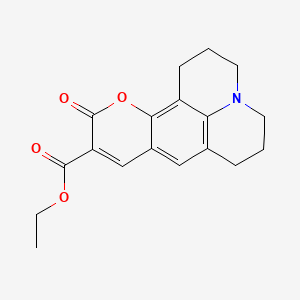













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].CCO[C:12]([C:14]1[C:23](=[O:24])[O:22][C:21]2[C:16](=[CH:17][C:18]3C[CH2:30][CH2:29][N:28]4[C:19]=3[C:20]=2C[CH2:26][CH2:27]4)[CH:15]=1)=O.C1(OC2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:30][CH2:29][N:28]([C:19]1[CH:18]=[CH:17][C:16]2[CH:15]=[C:14]([C:12]3[S:8][C:3]4[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=4)[N:1]=3)[C:23]([O:22][C:21]=2[CH:20]=1)=[O:24])[CH2:27][CH3:26]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)S
|
|
Name
|
diphenyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
|
|
Name
|
diphenyl
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
|
|
Name
|
|
|
Quantity
|
2.45 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)S
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were placed in a 50 ml round bottom flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methylene chloride/ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |